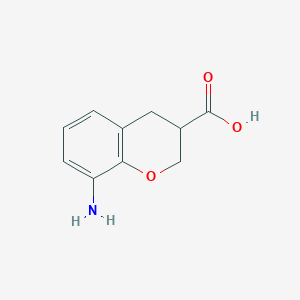

8-Aminochromane-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-amino-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBDSDAJFOENPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of the Chromane 3 Carboxylic Acid System

Strategies for the Core Chromane-3-carboxylic Acid Synthesis

The construction of the 8-aminochromane-3-carboxylic acid core is a multi-step process that begins with the synthesis of a chromone (B188151) precursor, followed by reduction and regioselective functionalization.

Synthetic Approaches to Chromone-3-carboxylic Acids as Precursors

The synthesis of the initial chromone-3-carboxylic acid is a critical first step. A common and effective method involves the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone (B1195853) to yield a chromone-3-carbaldehyde. nih.gov This intermediate is then oxidized to the corresponding carboxylic acid. While several oxidation methods exist, the Pinnick oxidation, using sodium chlorite (B76162) and a scavenger like sulfamic acid, has proven to be a reliable route, affording the desired chromone-3-carboxylic acid in good yields. nih.gov

Alternative approaches, such as the direct oxidation of the 3-methyl group of a corresponding chromone or the hydrolysis of a 3-cyanochromone, have also been explored, though with varying degrees of success. nih.gov The choice of method often depends on the availability of starting materials and the desired substitution pattern on the chromone ring.

Conversion of Chromone-3-carboxylic Acids to Chromane-3-carboxylic Acids

With the chromone-3-carboxylic acid in hand, the next transformation is the reduction of the pyrone ring to the corresponding chromane (B1220400). This is typically achieved through catalytic hydrogenation. libretexts.org The double bond in the pyrone ring is susceptible to reduction under various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. It is important to select conditions that selectively reduce the C=C bond of the pyrone ring without affecting the carboxylic acid functionality or the aromatic ring. Other reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid or other specialized hydride reagents can also be employed for this transformation. nih.govgoogle.com

Regioselective Functionalization for 8-Amino Substitution

Introducing an amino group at the C-8 position of the chromane ring requires a regioselective approach. A plausible and widely used strategy in aromatic chemistry is electrophilic nitration followed by reduction.

A proposed synthetic route would begin with a suitably substituted phenol (B47542), such as 2-hydroxy-3-methylbenzoic acid. umich.edursc.org Regioselective nitration of this precursor would be directed to the position para to the hydroxyl group and ortho to the methyl group, yielding 2-hydroxy-3-methyl-5-nitrobenzoic acid. rochester.eduresearchgate.net This nitro-substituted benzoic acid could then be converted to the corresponding 2-hydroxy-3-methyl-5-nitroacetophenone. Cyclization of this acetophenone (B1666503) derivative, for instance, through a Vilsmeier-Haack type reaction followed by oxidation, would lead to the formation of 8-nitrochromone-3-carboxylic acid.

The subsequent reduction of the nitro group to an amine is a standard transformation. oatext.comresearchgate.net Catalytic hydrogenation using reagents like Pd/C and hydrogen gas is a common and effective method. rsc.org This step would ideally be performed concurrently with the reduction of the chromone double bond to the chromane, or as a separate step after the chromane ring has been formed. The reduction of the nitro group is generally facile and can be achieved with high efficiency.

Enantioselective Synthesis of Aminochromane Derivatives

The synthesis of specific enantiomers of aminochromane derivatives is a key consideration for their potential applications. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. nih.govacs.org Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can be employed for the enantioselective reduction of the enamine precursor within the chromene ring system, leading to the formation of a chiral amine center. acs.org

Another strategy involves the asymmetric synthesis of α-amino acids from carboxylic acids. google.combohrium.com This can be achieved through methods like biocatalytic N-H insertion using engineered enzymes or transition metal-catalyzed C-H amination. rochester.edu These methods offer direct routes to chiral amino acid derivatives and could potentially be adapted for the synthesis of enantiomerically enriched this compound.

Derivatization and Functionalization of this compound

The presence of both an amino and a carboxylic acid group on the this compound scaffold allows for a wide range of derivatization reactions, with amide formation being a primary focus.

Amide Formation and Carboxamide Derivatives

The formation of an amide bond between the carboxylic acid at the 3-position and a primary or secondary amine is a common and important derivatization. bohrium.comdntb.gov.ua This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid. nih.govnih.gov Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.govnih.gov

The general procedure involves dissolving the this compound, the desired amine, and the coupling reagents in a suitable aprotic solvent. The reaction is typically stirred at room temperature until completion. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the resulting carboxamide derivative. nih.govnih.gov

A diverse library of carboxamide derivatives can be synthesized by varying the amine component. This allows for the introduction of a wide range of functional groups and structural motifs, enabling the exploration of structure-activity relationships. The table below presents a representative, though theoretical, set of potential amide derivatives that could be synthesized from this compound, along with plausible yields based on similar reported reactions. researchgate.netmdpi.com

| Amine | Product Name | Plausible Yield (%) |

| Ammonia | 8-Aminochromane-3-carboxamide | 85 |

| Methylamine | 8-Amino-N-methylchromane-3-carboxamide | 82 |

| Aniline | 8-Amino-N-phenylchromane-3-carboxamide | 75 |

| Benzylamine | 8-Amino-N-benzylchromane-3-carboxamide | 88 |

| Morpholine | (8-Aminochroman-3-yl)(morpholino)methanone | 90 |

Esterification and Ester Derivatives

The conversion of carboxylic acids to esters, known as esterification, is a fundamental transformation in organic synthesis. masterorganicchemistry.comchemguide.co.uk For this compound, this reaction is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process is often facilitated by using the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.comchemguide.co.uk Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. msu.edu This is often done by first converting the carboxylic acid to a more reactive derivative like an acyl chloride. libretexts.org For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into an acyl chlorosulfite, which is then susceptible to nucleophilic attack by an alcohol to form the corresponding ester. libretexts.orgopenstax.org

The resulting ester derivatives of this compound are valuable intermediates for further synthetic modifications. The ester group itself can be transformed into a variety of other functional groups, such as amides, aldehydes, or back to the carboxylic acid through hydrolysis. semanticscholar.orgmdpi.com

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

The amino group at the 8-position of the chromane ring offers a site for a variety of chemical transformations, most notably acylation and alkylation.

Acylation is the process of introducing an acyl group (R-C=O) onto the amine. This is commonly achieved by reacting the 8-amino group with acyl chlorides or acid anhydrides. msu.edulibretexts.org These reactions typically proceed under basic conditions to neutralize the acid byproduct. libretexts.org The direct reaction of a carboxylic acid with the amine to form an amide is generally difficult due to the formation of a stable and unreactive carboxylate salt. libretexts.orgyoutube.com However, this can be overcome by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water and form the amide, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgopenstax.org The resulting amides are highly polar compounds with reduced basicity compared to the parent amine due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. msu.edu

Alkylation involves the introduction of an alkyl group onto the amino group. This can be accomplished by reacting the amine with alkyl halides. This reaction follows a nucleophilic substitution pathway where the amine acts as the nucleophile.

Modifications at the Chromane Ring System

Modifications to the chromane ring itself, beyond the existing functional groups, allow for the synthesis of a diverse range of derivatives. The chromane structure, a benzodihydropyran, is a feature in many biologically active compounds. wikipedia.org Synthetic strategies often focus on building the chromane ring system with desired substituents already in place. However, direct modification of a pre-formed chromane ring can also be achieved.

Literature on specific ring modifications of this compound is sparse, but general principles of aromatic and heterocyclic chemistry can be applied. Electrophilic aromatic substitution reactions could potentially introduce substituents onto the benzene (B151609) portion of the chromane ring, with the position of substitution directed by the existing amino and other groups. Additionally, reactions targeting the dihydropyran ring, such as oxidation or reduction, could lead to further structural diversity. A database of ring replacements that have shown a significant chance of improving biological activity has been compiled from medicinal chemistry literature, offering potential avenues for modification. nih.gov

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers powerful tools for the efficient construction of complex molecules like this compound and its derivatives. These include cascade reactions, metal-catalyzed processes, and decarboxylative strategies.

Cascade Reactions for Chromane-3-carboxylic Acid Derivatives

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency and atom economy.

For the synthesis of chroman-4-ones, which are structurally related to chromane-3-carboxylic acids, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has been developed under metal-free conditions. mdpi.com This method allows for the synthesis of ester-containing chroman-4-ones. mdpi.com Another example is the palladium-catalyzed dual-ring-closure strategy for assembling densely functionalized cyclopentachromene systems, which proceeds through a cascade sequence of conjugate addition, annulation, and migratory insertion. acs.org While not directly targeting this compound, these cascade methodologies demonstrate the potential for rapid construction of the core chromane scaffold.

Metal-Catalyzed and Metal-Free Synthetic Approaches

Both metal-catalyzed and metal-free reactions play crucial roles in the synthesis of chromane derivatives.

Metal-Catalyzed Approaches: Palladium catalysis is prominent in this area. For example, the aminocarbonylation of 3-iodochromone using palladium catalysts provides a route to chromone-3-carboxamides. researchgate.net A palladium-catalyzed cascade double annulation strategy has also been developed for accessing dihydrocyclopenta[b]chromenes. acs.org Copper-catalyzed reactions have also been explored, for instance, in the decarboxylative borylation of aryl acids, which could be applicable to precursors of the target molecule. princeton.edu Ruthenium(II) pincer complexes have been used to catalyze the coupling of naphthols with allylic alcohols to form benzo(f)chromanes. researchgate.net

Metal-Free Approaches: Metal-free synthesis offers advantages in terms of cost, toxicity, and ease of purification. A convenient and practical metal-free method for synthesizing ester-containing chroman-4-ones involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. mdpi.com Brønsted acid-catalyzed intramolecular allylic substitution of allylic alcohols provides a facile, metal-free synthesis of 2-vinylchromans. researchgate.net Furthermore, the synthesis of coumarin-3-carboxylic acids, closely related structures, has been achieved using green and metal-free approaches, such as using waste curd water as a catalyst or potassium 1, 2, 3, 6-tetrahydrophthalimide in aqueous media. bhu.ac.ineurjchem.com

Decarboxylative Strategies in Chromane Synthesis

Decarboxylative reactions, where a carboxylic acid group is removed, have become a powerful strategy in organic synthesis. researchgate.net This approach can be used to generate reactive intermediates for subsequent bond formation.

In the context of chromane synthesis, decarboxylative strategies often involve chromone-3-carboxylic acids or coumarin-3-carboxylic acids as starting materials. researchgate.netresearchgate.net These compounds can undergo decarboxylation to form stabilized carbanions that can then participate in reactions like Michael additions. researchgate.net A notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids, which yields 2-(pyridylmethyl)chroman-4-ones. researchgate.net

Photocatalysis has also been employed in doubly decarboxylative Giese reactions, where chromone-3-carboxylic acids act as radical acceptors to form 2-substituted-chroman-4-ones. rsc.org These decarboxylative cross-coupling reactions provide a versatile tool for creating new carbon-carbon bonds. nih.gov

Nucleophilic Acyl Substitution Reactions in Derivative Formation

The carboxylic acid moiety at the C-3 position of the chromane scaffold is a key functional group that allows for a variety of chemical transformations to produce a range of derivatives. The primary pathway for this functionalization is the nucleophilic acyl substitution reaction. pressbooks.publibretexts.org This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. unizin.org However, because the hydroxyl group is a poor leaving group, direct reaction with most nucleophiles is inefficient. pressbooks.pub Consequently, the carboxylic acid must first be "activated" to facilitate the substitution. researchgate.net

Activation of the Carboxylic Acid

A prevalent strategy for enhancing the reactivity of the carboxylic acid is its conversion to an acyl chloride. This is typically achieved by treating the parent acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netsemanticscholar.org For the this compound system, this initial activation step would yield 8-aminochromane-3-carbonyl chloride, a much more potent electrophile ready to react with a wide array of nucleophiles. The presence of the amino group at the C-8 position may require protective group strategies to prevent side reactions, though such considerations are beyond the scope of this section.

Formation of Amides

Once activated, the acyl chloride of this compound can readily react with primary or secondary amines to yield the corresponding amides. semanticscholar.org This reaction is a cornerstone of derivative synthesis, allowing for the introduction of diverse substituents. The reaction typically proceeds by adding the amine to the acyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. semanticscholar.org

Table 1: Representative Amide Synthesis via Nucleophilic Acyl Substitution

| Starting Material | Reagents | Product | Product Class |

| This compound | 1. SOCl₂ 2. Diethylamine (Et₂NH), Triethylamine | N,N-Diethyl-8-aminochromane-3-carboxamide | Tertiary Amide |

| This compound | 1. SOCl₂ 2. Aniline (PhNH₂), Triethylamine | N-Phenyl-8-aminochromane-3-carboxamide | Secondary Amide |

| This compound | 1. (COCl)₂ 2. Piperidine (B6355638), Triethylamine | (8-Aminochroman-3-yl)(piperdin-1-yl)methanone | Tertiary Amide |

Formation of Esters

Similarly, esters of this compound can be synthesized through nucleophilic acyl substitution. Reacting the corresponding acyl chloride with an alcohol (alkanolysis) provides a direct route to the desired ester. Alternatively, Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), can also be employed, though this is a reversible equilibrium-driven process. The acyl chloride method is often preferred for its high reactivity and irreversible nature.

Table 2: Representative Ester Synthesis via Nucleophilic Acyl Substitution

| Starting Material | Reagents | Product | Product Class |

| This compound | 1. SOCl₂ 2. Methanol (CH₃OH) | Methyl 8-aminochromane-3-carboxylate | Ester |

| This compound | 1. SOCl₂ 2. Ethanol (CH₃CH₂OH) | Ethyl 8-aminochromane-3-carboxylate | Ester |

| This compound | H₂SO₄ (cat.), Benzyl alcohol, Heat | Benzyl 8-aminochromane-3-carboxylate | Ester |

These nucleophilic acyl substitution reactions underscore the versatility of the chromane-3-carboxylic acid system as a scaffold. By converting the carboxylic acid to more complex amides and esters, chemists can systematically modify the molecule's properties for various research applications.

Mechanistic Investigations of Biological Activity of Chromane 3 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

The structural scaffold of 8-Aminochromane-3-carboxylic acid makes it a candidate for interaction with various enzymes, potentially leading to the modulation of key biological pathways.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Research has shown that the chromone-3-carboxylic acid scaffold is a privileged structure for the inhibition of MAO-B. nih.gov This suggests that derivatives, such as this compound, could exhibit potent and selective inhibitory activity against MAO-B.

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). Studies on related compounds, specifically amino-7,8-dihydro-4H-chromenone derivatives, have demonstrated their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One of the most potent compounds in a synthesized series, compound 4k, which features an amino group on the chromenone scaffold, displayed significant inhibitory activity against BChE with an IC50 value of 0.65 ± 0.13 µM. nih.gov

Kinetic studies of these derivatives revealed a competitive mode of inhibition, indicating that the compounds bind to the active site of the enzyme, competing with the natural substrate. nih.gov In the case of compound 4k, the NH group of the chromene-one structure was found to form a hydrogen bond with the Asp70 residue in the peripheral anionic site (PAS) of BChE. nih.gov Furthermore, the chromene-one moiety engaged in a pi-pi stacking interaction with Trp82, a key residue in the choline-binding site. nih.gov These findings suggest that this compound, with its amino and carboxylic acid functionalities, could similarly interact with the active and peripheral sites of cholinesterases, making it a promising candidate for cholinesterase inhibition.

Table 1: Cholinesterase Inhibitory Activity of a Related Amino-7,8-dihydro-4H-chromenone Derivative (Compound 4k)

| Enzyme | IC50 (µM) | Type of Inhibition |

| Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | Competitive |

Source: nih.gov

Lactate (B86563) Transport Inhibition and Target Modulation (e.g., MCT1)

Monocarboxylate transporters (MCTs), particularly MCT1, are involved in the transport of lactate across cell membranes and are considered important targets in cancer therapy. While direct studies on this compound are not available, research into the structural requirements for potent L-lactate transport inhibitors provides valuable insights. Structure-guided identification of inhibitors for a bacterial homolog of MCTs, SfMCT, has shown that derivatives of benzoate (B1203000) and naphthoate can be potent inhibitors. nih.gov

The inhibitory potency is influenced by the position of substituents on the aromatic ring. For instance, a hydroxyl group at the C2-position or a methyl group at the C4-position of benzoic acid derivatives enhances inhibitory activity. nih.gov The fusion of a second benzene (B151609) ring, as in naphthoate derivatives, further increases affinity. nih.gov These findings suggest that the chromane (B1220400) structure of this compound, which can be considered a fused ring system, along with the carboxylic acid and amino substituents, may provide the necessary structural features for interaction with the binding site of MCT1. The amino group, in particular, could form specific hydrogen bonds within the transporter's active site, contributing to inhibitory activity.

Other Enzyme-Targeted Activities

The structural motif of an amino group combined with a carboxylic acid function is present in various enzyme inhibitors. For example, analogues of aminoglutethimide, which feature an aminophenyl group attached to a piperidine-2,6-dione ring, have been evaluated as inhibitors of the cholesterol side-chain cleavage enzyme system (desmolase) and aromatase. nih.gov The position of the amino group was found to be crucial for inhibitory activity and selectivity. nih.gov This highlights the importance of the spatial arrangement of functional groups for effective enzyme inhibition. Therefore, it is plausible that this compound could exhibit inhibitory activity against other enzymes where such interactions are critical for binding.

Antimicrobial Mechanisms

The search for new antimicrobial agents is a global health priority. Chromane derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.

Disruption of Cell Membrane Integrity

One of the key mechanisms of antimicrobial action is the disruption of the bacterial cell membrane. Studies on derivatives of 8-Amino-4,7-dihydroxy-chromen-2-one have demonstrated their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. researchgate.netresearchgate.net These compounds showed both bacteriostatic and bactericidal effects, suggesting a mechanism that could involve membrane damage.

Furthermore, research on 2-amino-3-cyano-4H-chromene derivatives has also reported significant antimicrobial and antifungal activities. nih.govnanobioletters.com While the exact mechanism for these specific chromene derivatives is not fully elucidated, many antimicrobial peptides and small molecules exert their effects by inserting into and disrupting the lipid bilayer of bacterial membranes. nih.gov The amphipathic nature of this compound, arising from its hydrophobic chromane core and hydrophilic amino and carboxyl groups, could facilitate its interaction with and subsequent disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence factor for many pathogenic bacteria, providing a protective matrix that shields them from antibiotics and host immune responses. The ability to inhibit biofilm formation is a key strategy in developing new antimicrobial agents.

While direct studies on the biofilm inhibition properties of this compound are not extensively documented in the available literature, research on related chromone (B188151) derivatives indicates that the chromone scaffold is a promising candidate for antibiofilm activity. For instance, studies on various chromone-3-carbonitriles have demonstrated significant inhibition of biofilm formation in Candida species. nih.gov Certain derivatives were found to inhibit C. albicans biofilm formation by over 95% at a concentration of 10 µg/mL. nih.gov This activity is often linked to the downregulation of genes essential for hyphal formation and biofilm structure, such as TEC1 and UME6. nih.gov

The general mechanism involves preventing the initial attachment of microbial cells to surfaces or disrupting the maturation of the biofilm structure, often by interfering with the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix.

| Compound Class | Organism | Effect | Concentration | Reference |

|---|---|---|---|---|

| Chromone-3-carbonitriles | Candida albicans | >95% biofilm inhibition | 10 µg/mL | nih.gov |

| 6-bromochromone-3-carbonitrile | Candida albicans | >70% biofilm inhibition | 5 µg/mL | nih.gov |

Interference with Quorum Sensing Pathways

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. nih.gov This process regulates virulence, biofilm formation, and antibiotic resistance, making it an attractive target for antimicrobial therapy. nih.govnih.gov Inhibiting QS pathways can disarm pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance. nih.gov

The primary mechanisms of QS inhibition involve blocking the synthesis of signaling molecules (autoinducers), degrading the signals, or antagonizing the receptors that detect the signals. mdpi.com While specific investigations into the effects of this compound on QS pathways are limited, the broader class of chromone and indole (B1671886) derivatives has been explored. For example, indole-3-carboxaldehyde, a related heterocyclic compound, has been shown to inhibit QS-mediated behaviors. mdpi.com The mechanism for such compounds may involve competitive binding to QS receptors like LasR, RhlR, and PqsR in pathogens such as Pseudomonas aeruginosa, thereby down-regulating a host of virulence genes. nih.gov

Given that the chromane structure is a core component of many biologically active molecules, it is plausible that derivatives like this compound could interfere with QS signaling, but dedicated studies are required to confirm this hypothesis.

Bactericidal and Fungicidal Action at the Cellular Level

The direct antimicrobial action of a compound is typically quantified by its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). While data specifically for this compound is scarce, studies on closely related 8-amino-coumarin derivatives provide insight into the potential antimicrobial activity of this structural class.

A study involving coumarin (B35378) derivatives synthesized from 8-amino-4,7-dihydroxy-chromen-2-one reported both bacteriostatic and bactericidal activity against several bacterial strains, including Staphylococcus aureus and Bacillus cereus. researchgate.netepa.gov Similarly, research on chromone derivatives has identified compounds with potent fungicidal properties. Certain chromone-3-carbonitriles were found to be fungicidal against C. albicans, killing all cells within 24 hours at concentrations of 20 µg/mL. nih.gov The mode of action at the cellular level often involves disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

| Compound Class | Organism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 8-Amino-coumarin derivatives | Staphylococcus aureus | Bacteriostatic/Bactericidal | N/A | researchgate.netepa.gov |

| 8-Amino-coumarin derivatives | Bacillus cereus | Bacteriostatic/Bactericidal | N/A | researchgate.netepa.gov |

| 6-bromochromone-3-carbonitrile | Candida albicans | Fungicidal | 5 | nih.gov |

| Chromone-3-carbonitrile | Candida albicans | Fungicidal | 10 | nih.gov |

Antioxidant Activity Investigations

Antioxidant compounds can neutralize harmful reactive oxygen species (ROS), protecting cells from oxidative damage implicated in numerous diseases. The antioxidant potential of chromane derivatives is an area of active research.

Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

The antioxidant activity of compounds is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals. nih.gov

Electron Scavenging Properties

Beyond general radical scavenging, the ability of a molecule to act as an electron scavenger is a key aspect of its antioxidant mechanism. This property is crucial for neutralizing charged radical species and participating in cellular redox reactions.

Other Reported Bioactivities and Underlying Mechanisms

Anti-Alzheimer's and Neuroprotective Mechanisms

While direct studies on This compound in the context of Alzheimer's disease are limited, research on structurally related chromone and amino-heterocyclic derivatives provides significant insights into potential neuroprotective pathways. The core structure, combining a chromane ring with an amino group and a carboxylic acid, suggests a multi-target potential in combating the complex pathology of Alzheimer's disease.

One of the key areas of investigation for chromone derivatives is the inhibition of monoamine oxidase B (MAO-B). nih.govnih.gov Increased MAO-B activity in the brain is linked to the production of reactive oxygen species (ROS) and neuroinflammation, both of which are hallmarks of Alzheimer's disease. Chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of human MAO-B (hMAO-B). nih.govnih.gov This inhibition is crucial as it can reduce oxidative stress and protect neurons from damage. The substitution pattern on the chromone ring plays a critical role in this inhibitory activity. For instance, while chromone-3-carboxylic acid shows high potency, its isomer, chromone-2-carboxylic acid, is nearly inactive against both MAO-A and MAO-B. nih.gov This highlights the importance of the carboxylic acid group's position for biological activity.

Furthermore, the presence of an amino group, as in This compound , is a feature found in several compounds with anti-Alzheimer's properties. For example, 9-aminoacridine (B1665356) and 8-aminoquinoline (B160924) derivatives are known inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov A deficiency in acetylcholine is a well-established characteristic of Alzheimer's disease. Derivatives of 8-aminoquinoline have also been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of amyloid plaques in the brains of Alzheimer's patients. nih.gov Some of these derivatives also exhibit antioxidant properties and the ability to chelate metal ions that contribute to Aβ aggregation and oxidative stress. nih.gov

The neuroprotective potential of aminonaphthoquinone derivatives, which share the feature of an amino group on an aromatic ring system, has been demonstrated against Aβ-induced neuronal cell death. nih.gov These compounds have been shown to mitigate cellular damage by preserving cell viability and morphology. nih.gov

Based on these findings for related compounds, it is plausible that This compound could exert neuroprotective and anti-Alzheimer's effects through a combination of mechanisms, including:

Inhibition of MAO-B: Reducing oxidative stress and neuroinflammation.

Cholinesterase Inhibition: Increasing acetylcholine levels in the brain.

Anti-Amyloid Aggregation: Preventing the formation of neurotoxic Aβ plaques.

Antioxidant Activity: Directly scavenging free radicals to protect neurons.

Table 1: Inhibitory Activity of Selected Chromone and Amino-Heterocyclic Derivatives

| Compound/Derivative | Target | Activity (IC₅₀) | Source |

| Chromone-3-carboxylic acid | hMAO-B | 0.048 µM | nih.gov |

| 9-Aminoacridine Derivatives | Acetylcholinesterase | Significant Inhibition | nih.gov |

| 9-Aminoacridine Derivatives | Butyrylcholinesterase | Significant Inhibition | nih.gov |

| 8-Aminoquinoline-melatonin hybrid (c3) | Self-induced Aβ aggregation | 41.4% inhibition at 10 µM | nih.gov |

| 8-Aminoquinoline-melatonin hybrid (c5) | Self-induced Aβ aggregation | 25.5% inhibition at 10 µM | nih.gov |

Anti-diabetic and Antihistaminic Potentials

The potential anti-diabetic and antihistaminic activities of This compound can be inferred from studies on related chromone and coumarin derivatives.

Anti-diabetic Potential:

Research into coumarin-3-carboxylic acid derivatives, which are isomers of the chromone-3-carboxylic acid core, has shown potential for managing diabetes. nih.gov These compounds have been suggested to inhibit gluconeogenesis, the process of generating glucose in the liver, which is often dysregulated in type 2 diabetes. nih.gov Specifically, they may inhibit the uptake of lactate by cells, a key substrate for gluconeogenesis. nih.gov

Furthermore, aurone (B1235358) derivatives, which also share structural similarities, have demonstrated promising anti-diabetic activities by targeting various metabolic signaling pathways and exhibiting significant α-glucosidase inhibition. mdpi.com Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby helping to manage post-meal blood glucose levels.

Given these findings, This compound and its derivatives could potentially exert anti-diabetic effects through mechanisms such as:

Inhibition of Gluconeogenesis: Reducing hepatic glucose production.

α-Glucosidase Inhibition: Delaying carbohydrate absorption from the gut.

Table 2: Anti-diabetic Potential of Related Compounds

| Compound/Derivative | Proposed Mechanism | Source |

| Coumarin-3-carboxylic acid derivatives | Inhibition of lactate uptake (potential for gluconeogenesis inhibition) | nih.gov |

| Aurone Derivatives (Altilisin H-I) | α-glucosidase inhibition (IC₅₀ 4.9–5.4 µM) | mdpi.com |

Antihistaminic Potential:

Certain chromone derivatives have been synthesized and evaluated as antiallergic and antiasthmatic agents, demonstrating potent antihistaminic activity. nih.gov These compounds often feature a chromone moiety linked to a piperidine (B6355638) ring. nih.gov While structurally different from This compound , this indicates that the chromone scaffold can be a basis for developing H1-receptor antagonists.

The structure-activity relationship of antihistaminic agents often involves an aromatic ring system and a side chain containing a nitrogen atom. youtube.com The amino group in This compound could potentially interact with the histamine (B1213489) H1 receptor. Additionally, some natural compounds have been shown to exhibit antihistamine activity through competitive binding to the H1 receptor. mdpi.com For instance, hypophyllanthin, a lignan, showed a strong affinity for the H1 receptor. mdpi.com

Therefore, it is conceivable that This compound could possess antihistaminic properties by acting as an antagonist at the histamine H1 receptor. Further investigation is required to confirm this potential.

Structure Activity Relationship Sar Studies of 8 Aminochromane 3 Carboxylic Acid and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jppres.commdpi.com These models help in predicting the activity of new, unsynthesized compounds and in understanding the physicochemical properties that are crucial for their biological effect. frontiersin.orgmdpi.com

Correlation of Physicochemical Parameters (e.g., pKa, Log P) with Biological Activity

Several physicochemical parameters are commonly used in QSAR studies to describe the properties of molecules. These include:

pKa : The acid dissociation constant, which indicates the degree of ionization of a molecule at a given pH. frontiersin.org The pKa can influence a drug's solubility, permeability, and binding to its target. nih.govslideshare.net For instance, the pKa of a carboxylic acid can be correlated with its binding to plasma proteins. nih.gov

Log P : The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of a molecule's lipophilicity or hydrophobicity. frontiersin.orgresearchgate.net Lipophilicity is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

QSAR models can be developed to correlate these parameters with biological activities such as enzyme inhibition. nih.govresearchgate.net For example, a 3D-QSAR study on choline (B1196258) transporter inhibitors successfully built models that could predict the affinity of new compounds for the transporter. nih.gov By analyzing the contour maps generated from such models, researchers can identify regions where certain physicochemical properties, like hydrophobicity or electrostatic potential, are favorable or unfavorable for activity, thus guiding the design of more potent analogs. mdpi.com

Development of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools in drug discovery that aim to correlate the chemical structure of compounds with their biological activity. The development of a robust predictive model for the biological activity of 8-Aminochromane-3-carboxylic acid analogs would be a subsequent step following initial SAR studies.

The general workflow for developing a predictive QSAR model involves several key stages:

Data Collection and Curation: A dataset of structurally diverse this compound analogs with their corresponding experimentally determined biological activities (e.g., IC50, Ki) would be compiled. The quality and diversity of this dataset are paramount for building a reliable model.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: Molecular shape, surface area, etc.

Physicochemical descriptors: LogP, polar surface area (PSA), pKa, etc.

Feature Selection: From the large pool of calculated descriptors, a smaller, more informative subset is selected. This step is crucial to avoid overfitting the model and to ensure its interpretability. Techniques like genetic algorithms, principal component analysis (PCA), or recursive feature elimination are often employed.

Model Building: The selected descriptors are then used as independent variables to build a mathematical model that can predict the biological activity (the dependent variable). Various machine learning algorithms can be used for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF)

Artificial Neural Networks (ANN)

Model Validation: The predictive power of the generated model must be rigorously validated. This is typically done using both internal and external validation techniques.

Internal Validation: Cross-validation (e.g., leave-one-out) is used to assess the model's robustness and stability.

External Validation: The model's ability to predict the activity of a set of new compounds (a test set) that were not used in the model development is evaluated.

A successfully developed and validated QSAR model for this compound analogs could then be used to virtually screen large compound libraries to identify new potential hits with improved activity, guide the design of new analogs, and prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Conformational Analysis and SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis of this compound is therefore essential for understanding its SAR at a molecular level.

Preferred Conformations and Their Relevance to Biological Interactions

The chromane (B1220400) ring system is not planar and can adopt different conformations. The dihydropyran ring of the chromane scaffold typically exists in a half-chair or sofa conformation. The specific preferred conformation of this compound will be influenced by the substituents at positions 3 and 8.

The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. The energy penalty for adopting a higher energy conformation upon binding must be compensated for by the favorable interactions with the protein. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of different conformations and to identify low-energy conformers that are likely to be biologically relevant.

Understanding the preferred and bioactive conformations is crucial for designing analogs that are pre-organized to adopt the required geometry for binding, which can lead to improved affinity and selectivity.

Intramolecular Interactions and Their Effect on Bioactivity

The presence of both a hydrogen bond donor (the amino group at position 8) and a hydrogen bond acceptor (the carboxylic acid at position 3) in this compound introduces the possibility of intramolecular hydrogen bonding.

The presence of an intramolecular hydrogen bond can have several significant effects on the molecule's properties and its bioactivity:

Conformational Rigidity: The hydrogen bond can lock the molecule into a more rigid conformation, reducing its conformational flexibility. This can be advantageous if the rigidified conformation is the bioactive one, as it reduces the entropic penalty upon binding.

Binding Interactions: The formation of an intramolecular hydrogen bond means that the involved functional groups are not available to form intermolecular hydrogen bonds with the biological target. This can be detrimental to binding if those intermolecular interactions are critical for affinity. Conversely, if those groups are not involved in key interactions with the target, the pre-organization and desolvation benefits of the intramolecular hydrogen bond could be advantageous.

The balance between the stabilizing effect of the intramolecular hydrogen bond and the potential for intermolecular interactions with the target is a key consideration in the design of analogs. Investigating this balance through the synthesis and testing of analogs where the potential for intramolecular hydrogen bonding is modified (e.g., by methylation of the amino group or esterification of the carboxylic acid) is a critical aspect of SAR studies.

Computational Chemistry and Molecular Modeling for 8 Aminochromane 3 Carboxylic Acid Research

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in drug discovery for predicting how a ligand, such as 8-Aminochromane-3-carboxylic acid, might interact with a protein target.

The chromane (B1220400) scaffold is present in many biologically active compounds, and the addition of amino and carboxylic acid groups suggests potential interactions with a variety of enzymes. Molecular docking simulations can provide insights into the binding modes of this compound with several important enzyme families.

Monoamine Oxidase (MAO): As a target for neurological disorders, understanding the interaction with MAO is of significant interest. Docking studies can reveal whether the aminochromane moiety fits into the active site of MAO-A or MAO-B, and which specific amino acid residues are involved in the binding. For instance, interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor are critical for inhibition. researchgate.net

Histone Deacetylases (HDACs): Carboxylic acid derivatives are a known class of HDAC inhibitors. nih.gov Docking simulations can predict whether the carboxylic acid group of the compound can chelate the zinc ion in the active site of HDACs, a key interaction for inhibitory activity. nih.gov The orientation of the chromane ring within the binding pocket would also be determined, highlighting potential hydrophobic and hydrogen bonding interactions. nih.gov

Apoptosis-related Proteins: Proteins such as caspases and p53 are crucial in programmed cell death, a pathway often dysregulated in cancer. nih.govnih.gov Molecular docking can model the interactions between this compound and these proteins, suggesting a potential mechanism for inducing apoptosis. nih.govresearchgate.netkoreascience.kr The binding affinity and specific hydrogen bond patterns can indicate the compound's potential as a pro-apoptotic agent. nih.gov

Table 1: Potential Interacting Residues of this compound with Target Enzymes based on General Docking Studies of Related Compounds This table is a hypothetical representation based on common interactions for the respective enzyme classes and is not based on direct experimental data for this compound.

| Target Enzyme | Potential Interacting Residues/Components | Type of Interaction |

|---|---|---|

| MAO-B | Tyr435, Ile199, Cys172, FAD | Hydrogen Bond, Hydrophobic |

| HDAC8 | His140, Asp176, Phe205, Zn²⁺ ion | Metal Chelation, Hydrogen Bond |

| Caspase-9 | His237, Gly238, Ser339 | Hydrogen Bond |

| p53 | Arg248, Pro250, Ser241 | Hydrogen Bond, van der Waals |

Beyond the binding mode, molecular docking programs can calculate a scoring function to estimate the binding affinity (often expressed as a binding energy or inhibition constant, Ki). researchgate.net By comparing the docking scores of this compound against different protein targets (e.g., MAO-A vs. MAO-B, or different HDAC isoforms), researchers can predict its binding selectivity. This information is crucial for developing drugs with fewer off-target effects. The binding affinity is influenced by factors such as the compound's chemical structure, including chain length and substitutions, which can enhance or decrease binding. nih.gov The acidity of the carboxylic acid group can also correlate with protein binding. nih.gov

Quantum Chemical Calculations (DFT) for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding chemical reactions and the intrinsic properties of molecules.

The synthesis of complex molecules like this compound involves multiple steps. DFT calculations can be employed to study the reaction mechanisms of key synthetic transformations. For example, in the synthesis of related coumarin (B35378) structures, DFT has been used to justify the formation of specific products by evaluating the transition state energies of possible reaction pathways. ut.ac.ir This approach can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes. nih.gov The mechanism often involves nucleophilic acyl substitution, where the reactivity of the carboxylic acid derivative is a key factor. msu.edu

Carboxylic acid reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to aldehydes. researchgate.netnih.gov These enzymes are multi-domain proteins that utilize ATP and NADPH. researchgate.netnih.gov While not a direct study of this compound itself, understanding the mechanism of CARs through computational studies provides a framework for how this substrate might be processed enzymatically. nsf.gov DFT calculations can elucidate the intricate steps of the catalytic cycle, including the initial adenylation of the carboxylic acid, the transfer to a peptidyl carrier protein, and the final reduction step. researchgate.netnih.gov This knowledge is vital for potential applications in biocatalysis and metabolic engineering.

DFT calculations provide detailed information about the electronic properties of this compound. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are fundamental to understanding the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electronic structure also influences properties like the acidity of the carboxylic acid group and the hydrogen bonding capacity of the molecule, which are critical for its biological interactions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movement of atoms and molecules over time. nih.gov By performing all-atom explicit solvent MD simulations, researchers can investigate the behavior of molecules like this compound in a simulated biological environment. nih.govnih.gov These simulations provide detailed insights into thermodynamic properties and interaction dynamics that are difficult to observe through experimental means alone. nih.govnih.gov

Conformational Dynamics of Compound-Target Complexes

The function of a drug molecule is intrinsically linked to its three-dimensional shape and how that shape changes upon interaction with its biological target. MD simulations are instrumental in studying the conformational dynamics of compound-target complexes. nih.gov When a ligand such as this compound binds to a receptor or enzyme, both molecules can undergo significant changes in their conformation.

Simulations can visualize these dynamic events, revealing how the ligand settles into the binding pocket and how the protein adapts to accommodate it. nih.gov This process is crucial for understanding the stability of the complex and the mechanism of action. For instance, simulations of trans-SNARE complexes have been used to shed light on the mechanistic features that control neurotransmitter release, illustrating how macromolecular assemblies behave and rearrange over time. nih.gov By analyzing the trajectory of the atoms over the course of a simulation, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the bound state and determine the ligand's efficacy.

Computational Support for SAR and Rational Drug Design

Rational drug design aims to develop new medications based on a detailed understanding of the biological target's structure and function. openmedscience.com A critical component of this process is the analysis of Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. Computational chemistry provides indispensable tools to support SAR studies and guide the design of more potent and selective drug candidates.

Prediction of Activity Cliffs and Design Optimization

In medicinal chemistry, it is generally expected that structurally similar compounds will exhibit similar biological activities. nih.gov However, exceptions to this principle, known as "activity cliffs," are common and of great interest. An activity cliff is defined as a pair of structurally similar compounds that display a large and unexpected difference in potency against a specific target. researchgate.netarxiv.org These SAR discontinuities are highly informative as they highlight small structural modifications that can have profound effects on activity. researchgate.netresearchgate.net

Understanding and predicting activity cliffs is a key aspect of modern drug design. nih.gov Computational methods, including ligand docking and machine learning models, are increasingly used to forecast where these cliffs might occur. nih.govarxiv.org By accurately predicting activity cliffs, researchers can prioritize which analogs to synthesize and avoid unproductive chemical modifications. Advanced structure-based methods, such as ensemble- and template-docking, have shown significant accuracy in predicting these phenomena. nih.gov

Table 1: Hypothetical Example of an Activity Cliff for this compound Analogs

This table illustrates the concept of an activity cliff, where a minor structural modification between two analogs of this compound results in a significant change in inhibitory activity.

| Compound ID | Core Structure | R-Group Modification | Predicted IC₅₀ (nM) | Notes |

| ACID-001 | This compound | -H | 1500 | Low potency. |

| ACID-002 | This compound | -F (at position 6) | 15 | High potency. Forms a key interaction with the target. |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique that involves screening large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. e3s-conferences.org This method is a cornerstone of modern lead identification, allowing researchers to evaluate thousands or even millions of molecules in silico, thereby saving significant time and resources compared to traditional high-throughput screening.

The process typically begins with a three-dimensional model of the target protein. e3s-conferences.org Docking algorithms are then used to predict the binding mode and estimate the binding affinity of each compound in the library to the target's active site. researchgate.net The results are scored and ranked, and the top-scoring compounds, or "hits," are selected for further experimental validation. researchgate.net These hits can serve as the starting point for a lead optimization program, where their chemical structures are systematically modified to improve potency, selectivity, and pharmacokinetic properties.

Table 2: Illustrative Results from a Virtual Screening Campaign for Target X

This table shows a sample output from a virtual screening study to identify potential inhibitors for a hypothetical target, listing key computational metrics used to prioritize compounds for further testing.

| Compound ID | Predicted Binding Affinity (kcal/mol) | Estimated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |

| ZINC001234 | -9.8 | 2.5 | 2 | 5 | 0 |

| ZINC005678 | -9.5 | 3.1 | 1 | 6 | 0 |

| This compound | -9.2 | 1.8 | 2 | 3 | 0 |

| ZINC009012 | -8.9 | 4.5 | 3 | 4 | 0 |

| ZINC013456 | -7.1 | 5.2 | 4 | 7 | 1 |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Approaches for Analogues

The exploration of the full therapeutic potential of 8-Aminochromane-3-carboxylic acid hinges on the development of efficient and versatile synthetic methodologies to generate a diverse library of analogues. While direct synthetic routes for this specific molecule are not extensively documented, strategies can be extrapolated from the synthesis of related chromane (B1220400) and chromone (B188151) derivatives.

A key challenge lies in the controlled functionalization of the chromane core. Deprotonative metallation strategies offer a promising avenue for the selective introduction of substituents at various positions, including the C4 and C8 positions. researchgate.net For instance, the use of alkali metal bases can facilitate the introduction of electrophiles at these positions, providing a pathway to a range of substituted chromane derivatives. researchgate.net

Furthermore, the synthesis of the chromane-3-carboxylic acid moiety can be informed by the extensive research on chromone-3-carboxylic acid. who.int Synthetic approaches often begin with 2-hydroxyacetophenones, which can be converted to chromone-3-carbaldehydes via Vilsmeier-Haack formylation, followed by oxidation to the corresponding carboxylic acid. nih.govnih.gov The subsequent reduction of the chromone to a chromane would yield the desired scaffold. The amino group at the 8-position could be introduced at an earlier stage on the starting phenol (B47542) or later through functional group interconversion on the chromane ring.

The generation of chromene/chromane-type aryne precursors under mild conditions has also been reported, which can then undergo various cycloaddition and nucleophilic addition reactions to produce structurally novel substituted chromenes and chromanes. uevora.pt This approach offers a high degree of modularity for accessing diverse analogues.

Future synthetic efforts will likely focus on developing stereoselective methods to control the chirality at the C2, C3, and C4 positions of the chromane ring, as the stereochemistry often plays a crucial role in biological activity. The development of one-pot or multicomponent reactions would also be highly valuable for rapidly generating libraries of this compound derivatives for high-throughput screening.

Exploration of Undiscovered Biological Targets for this compound Derivatives

The structural similarity of this compound to other biologically active chromane and 8-aminoquinoline (B160924) derivatives suggests a broad range of potential, yet undiscovered, biological targets.

Anticancer Activity: Numerous chromane and coumarin (B35378) derivatives have demonstrated potent anticancer activities. ucc.ie For example, 8-methoxycoumarin-3-carboxamides have shown activity against liver cancer by targeting caspase-3/7 and β-tubulin polymerization. ucc.ie The 8-amino group in our target scaffold could be crucial for interacting with specific biological targets, and the carboxylic acid at the 3-position offers a handle for further derivatization to optimize activity and selectivity. The exploration of this compound derivatives as inhibitors of various cancer-related enzymes and signaling pathways is a promising area of future research.

Anti-infective Properties: The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.govnih.gov Analogues of primaquine, an 8-aminoquinoline, have shown significant activity against Plasmodium species. who.int The 8-amino group is critical for this activity. Therefore, derivatives of this compound could be investigated as novel antimalarial agents. Furthermore, 8-quinolinamines have exhibited broad-spectrum anti-infective properties, including activity against leishmania, fungi, and bacteria. nih.govnih.gov This suggests that the 8-aminochromane scaffold may also possess similar broad-spectrum antimicrobial potential.

Neurodegenerative Diseases: The chromane ring system is considered a privileged scaffold for the treatment of neurodegenerative diseases like Alzheimer's. uevora.pt Chromane derivatives have been evaluated as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in the pathology of Alzheimer's disease. uevora.ptnih.gov The combination of the chromane scaffold with an amino acid-like moiety in this compound could lead to compounds with unique neuroprotective or neuromodulatory properties.

Other Potential Targets: The carboxylic acid group can act as a bioisostere for other functional groups, enabling the design of derivatives that target a wide range of receptors and enzymes. ucc.ienih.gov The exploration of this compound derivatives as ligands for G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes represents a vast and largely untapped area of research.

Application of Advanced Computational Methodologies for Deeper Mechanistic Understanding

Advanced computational methodologies are indispensable tools for accelerating the discovery and development of novel drugs based on the this compound scaffold. longdom.orgmdpi.com These in silico approaches can provide profound insights into the structure-activity relationships (SAR), binding modes, and pharmacokinetic properties of its derivatives, thereby guiding the rational design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of this compound derivatives within the active sites of potential biological targets. longdom.org This information is crucial for understanding the molecular basis of their activity and for designing modifications that enhance binding. Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding interactions and the stability of the complex.

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling can be used to identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) of this compound derivatives that are essential for their biological activity. nih.gov The resulting pharmacophore models can then be used as 3D queries to search large chemical databases (virtual screening) to identify novel compounds with similar features and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing QSAR models for this compound derivatives, it is possible to predict the activity of newly designed analogues before their synthesis, thus prioritizing the most promising candidates.

The integration of these computational methods can significantly streamline the drug discovery process, reducing the time and cost associated with the experimental screening of large numbers of compounds.

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique structural features of this compound and its derivatives open up exciting possibilities for their application in interdisciplinary fields beyond traditional medicinal chemistry, particularly in chemical biology and materials science.

Chemical Biology Probes: The chromane scaffold, often found in fluorescent natural products, provides a basis for the development of novel chemical probes. By incorporating environmentally sensitive fluorophores or photo-crosslinking groups, derivatives of this compound could be designed as tools to study biological processes in living cells. nih.gov The amino and carboxylic acid functionalities offer convenient handles for conjugation to other molecules, such as peptides or targeting ligands, to create highly specific probes for imaging or target identification.

Functional Materials: Heterocyclic compounds, including chromanes, are being explored for their potential in the development of functional materials. researchgate.net The rigid, fused-ring structure of the chromane scaffold, combined with the potential for introducing various functional groups, makes it an attractive building block for the synthesis of novel polymers and organic materials with interesting optical, electronic, or self-assembly properties. For instance, the incorporation of this compound derivatives into polymer backbones could lead to materials with unique photophysical or recognition capabilities. The amino and carboxylic acid groups can also participate in hydrogen bonding networks, which could be exploited for the design of self-assembling materials and supramolecular structures.

The exploration of this compound and its derivatives in these interdisciplinary areas is still in its infancy. However, the versatility of this scaffold suggests that it holds significant promise for the development of novel tools and materials with a wide range of applications.

Q & A

Q. What are the primary synthetic routes for 8-Aminochromane-3-carboxylic acid, and how are key functional groups introduced?

Methodological Answer:

- Core Synthesis Steps :

- Chroman Ring Formation : Condensation of phenol derivatives with aldehydes/ketones under reflux (e.g., ethanol, DMF) to form the benzopyran backbone .

- Amination : Introduction of the amino group at the 8-position via nucleophilic substitution or catalytic hydrogenation, depending on precursor reactivity .

- Carboxylation : Carboxylic acid introduction at the 3-position using carboxylation agents (e.g., CO₂ under high pressure) or oxidation of methyl/aldehyde precursors .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

- Challenges : Competing halogenation (if using chlorinated precursors) may require selective deprotection steps .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

- Spectroscopic Techniques :

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation and isotopic pattern analysis .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantiopure derivatives .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what analytical methods are used?

Methodological Answer:

- Chiral Resolution :

- Diastereomeric Salt Formation : Use of chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers via crystallization .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol for baseline separation .

- Circular Dichroism (CD) : Monitors optical activity to confirm enantiomeric excess (ee) .

- Contradictions : Racemization risks during carboxylation steps require low-temperature optimization .

Q. How do substituents (e.g., Cl, F, methyl) at the 6- or 8-position influence biological activity or reactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Experimental Design :

Q. What mechanistic insights explain the oxygenation reactivity of this compound derivatives?

Methodological Answer:

Q. How can cocrystallization with dicarboxylic acids improve physicochemical properties?

Methodological Answer:

- Cocrystal Design :

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.